6-Quinolinol, 1,1'-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Overview
Description
6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) typically involves multi-step organic reactions. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with specific reagents under controlled conditions to introduce the desired functional groups . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as l-proline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
75074-93-0 |
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Molecular Formula |
C24H32N2O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[(6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)peroxy]-2,2,4-trimethyl-3,4-dihydroquinolin-6-ol |
InChI |
InChI=1S/C24H32N2O4/c1-15-13-23(3,4)25(21-9-7-17(27)11-19(15)21)29-30-26-22-10-8-18(28)12-20(22)16(2)14-24(26,5)6/h7-12,15-16,27-28H,13-14H2,1-6H3 |
InChI Key |
GYNNVQGLFDBZSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)O)OON3C4=C(C=C(C=C4)O)C(CC3(C)C)C)(C)C |
Origin of Product |
United States |
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